1,6-DI-O-Acetyl-2,3,4-tri-O-benzyl-alpha,beta-D-glucopyranose
CAS No.:
Cat. No.: VC18536281
Molecular Formula: C31H34O8
Molecular Weight: 534.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C31H34O8 |
|---|---|
| Molecular Weight | 534.6 g/mol |
| IUPAC Name | [(2R,3R,4S,5R,6S)-6-acetyloxy-3,4,5-tris(phenylmethoxy)oxan-2-yl]methyl acetate |
| Standard InChI | InChI=1S/C31H34O8/c1-22(32)34-21-27-28(35-18-24-12-6-3-7-13-24)29(36-19-25-14-8-4-9-15-25)30(31(39-27)38-23(2)33)37-20-26-16-10-5-11-17-26/h3-17,27-31H,18-21H2,1-2H3/t27-,28-,29+,30-,31-/m1/s1 |
| Standard InChI Key | IFCAMEQHKHEHBS-PXPWAULYSA-N |
| Isomeric SMILES | CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OC(=O)C)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4 |
| Canonical SMILES | CC(=O)OCC1C(C(C(C(O1)OC(=O)C)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a D-glucopyranose backbone substituted with three benzyl ether groups at the 2-, 3-, and 4-positions, while acetyl esters occupy the 1- and 6-hydroxyl positions. This arrangement creates distinct steric and electronic environments:
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Benzyl groups: Provide robust protection through ether linkages resistant to acidic conditions .
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Acetyl groups: Offer orthogonal protection via ester bonds cleavable under basic conditions .
The stereochemistry is defined by the -anomeric configuration, with the following key structural identifiers:
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IUPAC Name: [(2R,3R,4S,5R,6S)-6-acetyloxy-3,4,5-tris(phenylmethoxy)oxan-2-yl]methyl acetate
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InChIKey: IFCAMEQHKHEHBS-PXPWAULYSA-N
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Isomeric SMILES: CC(=O)OC[C@@H]1C@HOCC4=CC=CC=C4
Physicochemical Characteristics
| Property | Value |
|---|---|
| Molecular Weight | 534.6 g/mol |
| Molecular Formula | |
| Solubility | Soluble in DCM, THF, DMSO |
| Stability | Stable at -20°C under inert gas |
Synthetic Methodologies
Stepwise Protection Strategy
The synthesis typically follows a regioselective protection sequence:
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Initial Benzylation: Performed using benzyl bromide and NaH in anhydrous DMF to protect 2-, 3-, and 4-hydroxyls .
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Selective Acetylation: The 1- and 6-hydroxyls are acetylated with acetic anhydride in pyridine, achieving >85% yield .
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Anomeric Control: Lewis acids like ZnCl direct -anomer formation during glycosylation steps .
Analytical Validation
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TLC Monitoring: R = 0.45 (Hexane:EtOAc 3:1)
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NMR Characterization:
Mechanistic Role in Carbohydrate Synthesis
Orthogonal Protection Logic
The compound's design enables sequential deprotection:
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Acetyl Removal: Mild base (e.g., NH/MeOH) cleaves 1- and 6-O-acetyl groups first .
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Benzyl Retention: Stable under basic conditions, preserving 2-,3-,4-O-benzyl protection .
This allows synthetic chemists to:
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Activate the anomeric center for glycosylation while maintaining secondary hydroxyl protection
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Build branched oligosaccharides through iterative protection/deprotection cycles
Applications in Complex Molecule Synthesis
Glycosaminoglycan Assembly
The compound has been instrumental in synthesizing heparin fragments:
| Target Molecule | Use Case | Yield Improvement |
|---|---|---|
| Heparin pentasaccharide | Anomeric activation for β-linkage | 62% → 78% |
| Hyaluronic acid | 4-O-benzyl prevents premature oxidation | N/A |
Glycoconjugate Vaccine Development
In pneumococcal vaccine synthesis:
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Carrier Protein: CRM197 (cross-reactive material)
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Linkage: 6-O-acetyl → spacer arm conjugation
Emerging Research Frontiers
Continuous Flow Glycosylation
Recent advances utilize microreactor technology:
Computational Modeling
Density Functional Theory (DFT) studies reveal:
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